3,4-Diethyl-3-methylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

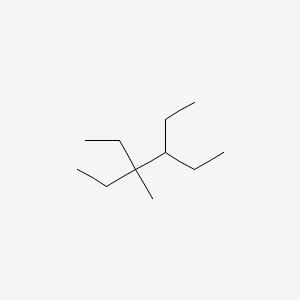

Structure

2D Structure

3D Structure

Properties

CAS No. |

61868-70-0 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3,4-diethyl-3-methylhexane |

InChI |

InChI=1S/C11H24/c1-6-10(7-2)11(5,8-3)9-4/h10H,6-9H2,1-5H3 |

InChI Key |

ZFMWIWWLOKHXHC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Diethyl-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 3,4-diethyl-3-methylhexane (CAS RN: 61868-70-0), a saturated acyclic hydrocarbon. Due to the limited availability of direct experimental data for this specific branched alkane, this document combines reported values with established principles of organic chemistry to offer a robust profile. It includes a summary of its physical and chemical properties, proposed detailed methodologies for its synthesis, and an analysis of its expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may encounter or consider this molecule in their work.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1][2] Its structure consists of a hexane (B92381) backbone substituted with two ethyl groups at the 3 and 4 positions and a methyl group at the 3 position. This high degree of branching significantly influences its physical properties compared to its straight-chain isomer, n-undecane.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Registry Number | 61868-70-0 | PubChem[1][2] |

| Molecular Formula | C₁₁H₂₄ | PubChem[1][2] |

| Molecular Weight | 156.31 g/mol | PubChem[1][2] |

| Boiling Point | Approximately 190 °C | Smolecule |

| Refractive Index | 1.439 | Smolecule |

| Density | Not available (expected to be < 1 g/mL) | N/A |

| Melting Point | Not available (expected to be low) | N/A |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General alkane properties |

Reactivity and Chemical Behavior

As a saturated alkane, this compound exhibits the characteristic low reactivity of this class of compounds. Its chemical behavior is dominated by the strength and nonpolar nature of its C-C and C-H single bonds.

-

Combustion: Like other hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Reaction: 2 C₁₁H₂₄ + 35 O₂ → 22 CO₂ + 24 H₂O

-

-

Halogenation: In the presence of ultraviolet (UV) light, it can react with halogens (e.g., chlorine or bromine) via a free-radical chain mechanism. This reaction is typically non-selective and can lead to a mixture of halogenated products.

-

Cracking: At high temperatures and pressures, particularly in the presence of a catalyst, the C-C bonds can break in a process known as cracking, yielding a mixture of smaller alkanes and alkenes.

Experimental Protocols: Synthesis of this compound

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with a suitable ketone, followed by reduction of the resulting tertiary alcohol.

Step 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide)

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used. All glassware must be scrupulously dry.

-

Reagents: Magnesium turnings and anhydrous diethyl ether are placed in the flask. Bromoethane (B45996) is dissolved in anhydrous diethyl ether and placed in the dropping funnel.

-

Procedure: A small amount of the bromoethane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the formation of bubbles. The remaining bromoethane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

Step 2: Reaction with 3-Methyl-4-heptanone

-

Procedure: The prepared Grignard reagent is cooled in an ice bath. A solution of 3-methyl-4-heptanone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for one hour. The reaction is then quenched by carefully pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol (3,4-diethyl-3-methyl-4-hexanol).

Step 3: Reduction of the Tertiary Alcohol

-

Procedure: The crude tertiary alcohol is subjected to a reduction reaction, for example, using a Wolff-Kishner reduction or by conversion to a halide followed by reduction with a metal hydride, to yield the final product, this compound.

-

Purification: The final product is purified by fractional distillation.

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Synthesis via Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. To synthesize the target molecule, a mixed Wurtz reaction would be required, which often leads to a mixture of products. However, for illustrative purposes, a hypothetical targeted coupling is described.

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet is used.

-

Reagents: Sodium metal is dispersed in an anhydrous solvent such as dry ether or tetrahydrofuran. A mixture of 3-bromo-3-methylhexane and bromoethane is prepared in the same solvent.

-

Procedure: The alkyl halide mixture is added dropwise to the sodium dispersion with vigorous stirring. The reaction is often exothermic and may require initial heating to start.

-

Work-up: After the reaction is complete, any unreacted sodium is carefully quenched with a small amount of ethanol. The reaction mixture is then washed with water. The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed.

-

Purification: The desired product, this compound, is separated from the side products (n-butane and 3,6-dimethyl-3,6-diethyl-octane) by fractional distillation.

Caption: Logical flow of the Wurtz reaction for the synthesis of this compound.

Spectroscopic Data Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar alkyl groups and the existence of stereoisomers. The signals would likely appear in the upfield region (δ 0.8-1.5 ppm), characteristic of alkanes. The spectrum would show overlapping multiplets for the methyl and methylene (B1212753) protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a clearer picture of the carbon skeleton. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals in the upfield region of the spectrum.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characteristic of branched alkanes, with prominent peaks resulting from the cleavage of C-C bonds at the points of branching, leading to the formation of stable carbocations.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be typical for an alkane, showing:

-

C-H stretching vibrations: Strong absorptions in the 2850-2970 cm⁻¹ region.

-

C-H bending vibrations: Absorptions around 1465 cm⁻¹ (for CH₂ and CH₃ groups) and 1375 cm⁻¹ (for CH₃ groups). The absence of significant absorptions outside of these regions would confirm the lack of functional groups.

Caption: Predicted spectroscopic features of this compound.

Conclusion

This compound is a highly branched alkane with physical and chemical properties characteristic of this class of compounds. While specific experimental data is sparse, its behavior and spectroscopic features can be reliably predicted based on its structure. The synthetic protocols outlined in this guide provide a practical foundation for its preparation in a laboratory setting. This technical guide serves as a foundational resource for scientists and researchers, enabling a better understanding of this molecule's properties and potential applications.

References

An In-depth Technical Guide to 3,4-Diethyl-3-methylhexane

CAS Number: 61868-70-0

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of the branched alkane, 3,4-diethyl-3-methylhexane. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed information on this compound.

Physicochemical Properties

This compound is a saturated hydrocarbon and an isomer of undecane (B72203). Its physical and chemical properties are summarized in the table below. These properties are characteristic of branched alkanes, indicating a non-polar nature and low reactivity under standard conditions.

| Property | Value | Reference(s) |

| CAS Number | 61868-70-0 | [1][2] |

| Molecular Formula | C₁₁H₂₄ | [1][3][4] |

| Molecular Weight | 156.31 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Boiling Point | Approximately 190 °C | [3] |

| Refractive Index | 1.439 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 4.24890 | [1] |

| SMILES | CCC(CC)C(C)(CC)CC | [1][2] |

| InChIKey | ZFMWIWWLOKHXHC-UHFFFAOYSA-N | [1][2] |

Synthesis and Reactivity

As a saturated alkane, this compound is relatively inert. Its chemical reactivity is primarily limited to combustion, halogenation under UV light, and thermal cracking at high temperatures.[3]

The synthesis of highly branched alkanes such as this compound can be achieved through various methods in organic chemistry. One of the most effective methods for the controlled formation of carbon-carbon bonds to create complex alkanes is the Corey-House synthesis.[5][6][7] This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[5][7]

Experimental Protocol: A Representative Corey-House Synthesis

Objective: To synthesize a branched alkane via the coupling of a Gilman reagent with an alkyl halide.

Materials:

-

Alkyl halide 1 (for the Gilman reagent)

-

Alkyl halide 2 (the coupling partner)

-

Lithium metal

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Preparation of the Alkyllithium Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Add lithium metal (2.0 equivalents) to the flask containing anhydrous diethyl ether.

-

Slowly add a solution of the first alkyl halide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction is often exothermic and may gently reflux.

-

Maintain the reflux for 1 hour after the addition is complete.

-

Allow the reaction to cool to room temperature.

-

-

Formation of the Gilman Reagent (Lithium Dialkylcuprate):

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a slurry of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

-

Cool the slurry to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared alkyllithium solution (1.0 equivalent) to the copper(I) iodide slurry with vigorous stirring. The reaction mixture will change color, indicating the formation of the Gilman reagent.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Coupling Reaction:

-

To the Gilman reagent at -78 °C, slowly add a solution of the second alkyl halide (1.0 equivalent) in anhydrous diethyl ether.

-

Allow the reaction to warm slowly to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain the target alkane.

-

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis of branched alkanes via the Corey-House reaction.

Spectroscopic Data and Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of this compound. Below are the expected spectroscopic characteristics based on its structure and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions from C-H and C-C bond vibrations.[8][9] For this compound, the following peaks are expected:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2850-3000 | C-H stretch (sp³ hybridized) | Strong |

| 1450-1470 | -CH₂- scissoring and -CH₃ asymmetric bending | Medium |

| 1375 | -CH₃ symmetric bending (umbrella mode) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be complex due to the number of chemically non-equivalent protons. Signals would appear in the upfield region (typically 0.8-1.5 ppm). The methyl protons would likely appear as triplets, while the methylene (B1212753) protons would show more complex splitting patterns (multiplets) due to coupling with adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum is expected to show distinct signals for each of the non-equivalent carbon atoms in the molecule. All signals would appear in the aliphatic region of the spectrum (typically 10-40 ppm).

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound would exhibit a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks corresponding to the loss of alkyl fragments, leading to the formation of stable carbocations. Common fragmentation would involve the cleavage of C-C bonds, particularly at the branching points.

Applications

Due to its branched structure and hydrocarbon nature, this compound is expected to have applications similar to other undecane isomers. These primarily include:

-

Solvent: Its non-polar nature makes it a suitable solvent for other non-polar substances.[10]

-

Fuel Component: It can be a component of gasoline and other fuels, where branched alkanes are valued for their higher octane (B31449) ratings.

-

Reference Standard: In analytical chemistry, it can be used as a reference compound in techniques like gas chromatography (GC) for the identification of components in complex hydrocarbon mixtures.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4-DIETHYLHEXANE(19398-77-7) 1H NMR spectrum [chemicalbook.com]

- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 4. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Corey-House_synthesis [chemeurope.com]

- 6. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 7. byjus.com [byjus.com]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Buy this compound | 61868-70-0 [smolecule.com]

An In-depth Technical Guide on the Molecular Structure and Properties of 3,4-Diethyl-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 3,4-diethyl-3-methylhexane. While direct biological activity and specific applications in drug development for this molecule are not extensively documented, this guide also explores the broader context of branched alkanes in pharmaceutical sciences.

Molecular Structure and Identification

This compound is a saturated, branched-chain alkane. Its structure consists of a hexane (B92381) main chain with two ethyl substituents at the third and fourth carbon atoms, and a methyl substituent at the third carbon atom.

Molecular Diagram:

Caption: 2D representation of the this compound molecular structure.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized in the table below. Spectroscopic data for this specific molecule is not widely available in public databases. However, characteristic data for similar branched alkanes are provided for reference.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| IUPAC Name | This compound |

| CAS Number | 61868-70-0 |

| Molecular Weight | 156.31 g/mol |

| Boiling Point | Approximately 190 °C |

| Refractive Index | 1.439 |

| SMILES | CCC(CC)C(C)(CC)CC |

| InChIKey | ZFMWIWWLOKHXHC-UHFFFAOYSA-N |

Reference Spectroscopic Data (for 3,4-Diethylhexane):

-

¹H NMR: Signals for methyl (CH₃) and methylene (B1212753) (CH₂) groups would be expected in the upfield region (approximately 0.8-1.5 ppm). The overlapping signals would create a complex splitting pattern.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of alkyl groups.

Synthesis of this compound

Detailed, validated experimental protocols for the specific synthesis of this compound are not extensively published. However, its synthesis can be achieved through established methods for forming carbon-carbon bonds, such as the Grignard reaction or Corey-House synthesis. An illustrative protocol based on the Corey-House synthesis is provided below.

Illustrative Experimental Protocol: Corey-House Synthesis

This protocol describes a plausible, though not specifically cited, method for the synthesis of this compound.

Objective: To synthesize this compound via the coupling of an organocuprate reagent with an alkyl halide.

Materials:

-

Lithium metal

-

Copper(I) iodide

-

3-bromo-3-methylhexane

-

Anhydrous diethyl ether

-

Dry ice and acetone (B3395972) for cooling bath

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of sec-butyllithium (B1581126):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add lithium metal to anhydrous diethyl ether.

-

Slowly add a solution of 2-chlorobutane in anhydrous diethyl ether. The reaction is exothermic and will gently reflux.

-

Maintain reflux for 1 hour after the addition is complete.

-

Cool the solution to room temperature. The concentration of the resulting sec-butyllithium should be determined by titration.

-

-

Formation of the Gilman Reagent (Lithium di-sec-butylcuprate):

-

In a separate flame-dried flask under an inert atmosphere, prepare a slurry of copper(I) iodide in anhydrous diethyl ether.

-

Cool the slurry to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared sec-butyllithium solution to the copper(I) iodide slurry with vigorous stirring.

-

Stir the mixture at -78 °C for 30 minutes to allow for the formation of the Gilman reagent.

-

-

Coupling Reaction:

-

To the Gilman reagent at -78 °C, slowly add a solution of 3-bromo-3-methylhexane in anhydrous diethyl ether.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Synthesis and Purification Workflow:

Technical Guide: Physicochemical Properties of 3,4-Diethyl-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-diethyl-3-methylhexane, with a primary focus on its boiling point. An understanding of this fundamental property is critical for its application in organic synthesis, as a solvent, or as a component in fuel formulations. This document outlines the experimentally determined boiling point, the underlying principles governing this property, a detailed experimental protocol for its determination, and a comparative analysis with its structural isomers.

Physicochemical Data

The boiling point of a substance is a key physical constant that is sensitive to its molecular structure. For alkanes, boiling points are influenced by intermolecular van der Waals forces, which are dependent on the surface area and polarizability of the molecule.

Boiling Point of this compound

The experimentally determined boiling point of this compound is approximately 190 °C . This value is a critical parameter for its purification by distillation and for its use in various chemical processes.

Comparative Boiling Point Analysis

To understand the effect of molecular structure on boiling point, it is instructive to compare this compound with its straight-chain isomer, n-undecane, and other branched isomers. Generally, for alkanes with the same molecular weight, a higher degree of branching leads to a more compact, spherical shape with a smaller surface area. This reduction in surface area decreases the effectiveness of intermolecular van der Waals forces, resulting in a lower boiling point.[1]

| Compound | IUPAC Name | Molecular Formula | Structure | Boiling Point (°C) |

| This compound | This compound | C₁₁H₂₄ | Branched | ~190 |

| n-Undecane | Undecane | C₁₁H₂₄ | Straight-chain | 196[1][2] |

Experimental Protocol: Boiling Point Determination

The following protocol details the micro-scale determination of a liquid's boiling point using the Siwoloboff method with a Thiele tube. This method is suitable for small sample volumes and provides accurate results.[3][4]

Materials and Apparatus

-

Sample of this compound

-

Thiele tube

-

Mineral oil or other suitable high-boiling liquid

-

Thermometer (-10 °C to 250 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

Safety goggles and lab coat

Procedure

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with this compound.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil to a level just above the side-arm.

-

Immersion: Carefully insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is immersed in the oil bath. The rubber band should remain above the oil level.

-

Heating: Gently heat the side-arm of the Thiele tube with a small flame from a Bunsen burner. The convection currents in the oil will ensure uniform heating.[5]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

-

Boiling Point Identification: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample is boiling.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[3][4]

-

Repeat: For accuracy, allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a second reading.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the boiling point using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

Structure-Property Relationship

The diagram below illustrates the relationship between the molecular structure of C₁₁H₂₄ isomers and their boiling points, highlighting the effect of branching.

Caption: Effect of Branching on Boiling Point.

References

Navigating the Spectral Landscape of 3,4-Diethyl-3-methylhexane: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the spectral characteristics of the branched alkane, 3,4-diethyl-3-methylhexane. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its predicted spectral data across Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR). Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous branched alkanes.

Introduction

This compound (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is a saturated hydrocarbon belonging to the class of branched alkanes.[1] The structural complexity arising from its stereocenters and multiple ethyl and methyl substitutions results in a unique spectral signature. Understanding these spectral properties is fundamental for its identification and characterization in various chemical and pharmaceutical applications. This guide synthesizes predictive data for its mass spectrum, ¹³C-NMR, and ¹H-NMR, alongside standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of fragmentation patterns of similar branched alkanes and empirical NMR chemical shift calculations.

Table 1: Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to be characterized by extensive fragmentation, typical for branched alkanes, with a weak or absent molecular ion peak.[2][3][4] Cleavage is favored at the branching points, leading to the formation of more stable carbocations.[2][5][6] The loss of the largest alkyl substituent at a branch is generally a preferred fragmentation pathway.[3]

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 156 | [C₁₁H₂₄]⁺• | Molecular Ion (expected to be of very low abundance or absent) |

| 127 | [C₉H₁₉]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 113 | [C₈H₁₇]⁺ | Loss of a propyl radical (•C₃H₇) |

| 99 | [C₇H₁₅]⁺ | Loss of a butyl radical (•C₄H₉) |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C3-C4 bond |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C4-C5 bond |

| 57 | [C₄H₉]⁺ | Further fragmentation |

| 43 | [C₃H₇]⁺ | Further fragmentation |

| 29 | [C₂H₅]⁺ | Further fragmentation |

Table 2: Predicted ¹³C-NMR Spectral Data

The predicted ¹³C-NMR spectrum of this compound is expected to show distinct signals for each of its unique carbon atoms, given its asymmetric structure. The chemical shifts are predicted to be in the typical upfield region for aliphatic hydrocarbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | ~14 | Primary (CH₃) |

| C2 | ~23 | Secondary (CH₂) |

| C3 | ~45 | Quaternary |

| C4 | ~50 | Tertiary (CH) |

| C5 | ~25 | Secondary (CH₂) |

| C6 | ~14 | Primary (CH₃) |

| C3-CH₃ | ~20 | Primary (CH₃) |

| C3-CH₂CH₃ | ~30 | Secondary (CH₂) |

| C3-CH₂C H₃ | ~12 | Primary (CH₃) |

| C4-CH₂CH₃ | ~28 | Secondary (CH₂) |

| C4-CH₂C H₃ | ~11 | Primary (CH₃) |

Table 3: Predicted ¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound is anticipated to be complex due to significant signal overlap, a common feature in the spectra of branched alkanes. Protons on methyl groups will likely appear as triplets, while methylene (B1212753) protons will exhibit more complex splitting patterns (multiplets) due to coupling with neighboring non-equivalent protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Methyl Protons (CH₃) | 0.8 - 1.0 | Triplet | 9H |

| Methylene Protons (CH₂) | 1.1 - 1.4 | Multiplet | 8H |

| Methine Proton (CH) | 1.4 - 1.6 | Multiplet | 1H |

| Methyl Protons on Ethyl Groups | 0.8 - 1.0 | Triplet | 6H |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹³C-NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0-60 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹H-NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: 0-2 ppm.

-

Number of Scans: Typically 16-64 scans.

-

Workflow and Data Analysis

The logical flow for the spectral analysis of this compound is outlined below.

Caption: Logical workflow for the spectral analysis of this compound.

This comprehensive guide provides a foundational understanding of the predicted spectral data and analytical methodologies for this compound. These insights are crucial for its unambiguous identification and characterization in complex mixtures, thereby supporting advancements in chemical research and drug development.

References

- 1. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. GCMS Section 6.9.2 [people.whitman.edu]

- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to 3,4-Diethyl-3-methylhexane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3,4-Diethyl-3-methylhexane, targeted towards researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

Molecular Structure:

Caption: Molecular structure of this compound.

Quantitative Physicochemical Data:

| Property | Value | Unit | Source |

| Molecular Formula | C11H24 | [1] | |

| Molecular Weight | 156.31 | g/mol | [1] |

| CAS Number | 61868-70-0 | [1] |

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis of this compound are not widely published. However, general and well-established methods for the synthesis of branched alkanes can be adapted. Below are illustrative protocols based on common synthetic organic chemistry techniques.

Synthesis via Grignard Reaction (Illustrative Protocol)

The Grignard reaction is a versatile method for the formation of carbon-carbon bonds. A potential route to this compound could involve the reaction of a Grignard reagent with a suitable ketone.

Reaction Scheme: 3-pentanone (B124093) + sec-butylmagnesium bromide → 3,4-diethyl-3-hexanol, followed by reduction to this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

3-pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Reducing agent (e.g., HI/P or catalytic hydrogenation setup)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether.

-

Add a small amount of the 2-bromobutane solution to the magnesium. The reaction should commence, indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cooled Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Reduction of the Tertiary Alcohol:

-

The resulting tertiary alcohol (3,4-diethyl-3-hexanol) is then reduced to the alkane. This can be achieved through various methods, such as heating with concentrated hydriodic acid and red phosphorus, or through a two-step process of dehydration to the alkene followed by catalytic hydrogenation.

-

-

Purification:

-

The final product, this compound, is purified by fractional distillation.

-

Analysis by Gas Chromatography (General Protocol)

Gas chromatography (GC) is the primary analytical technique for determining the purity of volatile organic compounds like this compound.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., a non-polar phase like DB-1 or similar).

-

Helium or hydrogen as the carrier gas.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or pentane).

-

-

GC Method Setup:

-

Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).

-

Set the detector temperature appropriately for the FID (e.g., 300 °C).

-

Implement a suitable oven temperature program, for example, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 200 °C) to ensure the separation of any potential impurities.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time. This can be confirmed by running a standard of the pure compound.

-

The peak area is proportional to the concentration of the compound, allowing for quantitative analysis.

-

Mandatory Visualizations

Caption: A generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 3,4-Diethyl-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-3-methylhexane is a saturated, branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the alkane family, it is a nonpolar compound, characterized by single covalent bonds between its carbon and hydrogen atoms. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, outlines experimental protocols for their determination, and presents a visualization of its molecular structure. This information is critical for its application in various research and development contexts, including its use as a reference compound, in solvent studies, and for understanding structure-property relationships in hydrocarbons.

Molecular Structure and Identification

The structural arrangement of this compound consists of a six-carbon hexane (B92381) backbone. A methyl group is attached to the third carbon atom, and ethyl groups are attached to the third and fourth carbon atoms.

Caption: 2D molecular structure of this compound.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are computationally predicted and should be regarded as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 61868-70-0 | [1][2] |

| Boiling Point | Approximately 190 °C | |

| Refractive Index | 1.439 | [3] |

| Density | Computed Value | |

| Melting Point | Computed Value | |

| Solubility | Insoluble in water; soluble in organic solvents.[4][5] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides a relatively accurate measurement of the boiling point.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of the liquid sample is placed in the test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating bath.

-

The bath is heated gradually. As the temperature rises, a stream of air bubbles will emerge from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of this compound

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Soft tissue paper

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of the sample onto the surface of the lower prism.

-

Close the prisms firmly.

-

Allow the sample to reach thermal equilibrium, which can be facilitated by a connected water bath set to a standard temperature (e.g., 20°C).

-

Adjust the light source and mirror to achieve optimal illumination of the field of view.

-

Rotate the knob to bring the borderline between the light and dark regions into the center of the crosshairs.

-

If a colored band is visible, adjust the compensator to sharpen the borderline to a black and white contrast.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with a suitable solvent and soft tissue after the measurement.

Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Sample of this compound

-

Distilled water

-

Solvent for cleaning (e.g., acetone)

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, and any excess liquid will be expelled through the capillary.

-

Thermostat the pycnometer in a constant temperature water bath until it reaches the desired temperature.

-

Carefully wipe dry the outside of the pycnometer and weigh it (m₂).

-

Empty and clean the pycnometer. Fill it with distilled water and repeat the thermostatting and weighing process (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:

ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Logical Relationships: Structure and Physical Properties

The physical properties of alkanes are directly influenced by their molecular structure. For this compound, its branched nature plays a significant role in its physical characteristics compared to a straight-chain alkane with the same number of carbon atoms (undecane).

Caption: Relationship between molecular structure and physical properties.

The high degree of branching in this compound reduces the effective surface area for intermolecular contact. This leads to weaker van der Waals dispersion forces compared to its straight-chain isomer, n-undecane. Consequently, branched alkanes like this compound tend to have lower boiling points.[5][6][7] Like other alkanes, its nonpolar nature makes it virtually insoluble in water but soluble in nonpolar organic solvents.[4][5]

References

- 1. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:61868-70-0 | Chemsrc [chemsrc.com]

- 3. This compound [stenutz.eu]

- 4. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,4-Diethyl-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, commercial availability, and synthetic methodologies for 3,4-Diethyl-3-methylhexane (CAS No. 61868-70-0). While this specific branched alkane is not directly implicated in signaling pathways or drug development, this document serves as a resource for its sourcing and synthesis for research applications.

Physicochemical Properties

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] As a member of the alkane family, it is a non-polar molecule with low reactivity, primarily undergoing combustion and free-radical halogenation.[1] Its physical properties are influenced by its molecular structure, which features two ethyl groups and one methyl group attached to a hexane (B92381) backbone.[1]

| Property | Value | Reference |

| CAS Number | 61868-70-0 | [2] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1][3] |

| Boiling Point | approx. 190 °C | [1] |

| Refractive Index | 1.439 | [1][3] |

| IUPAC Name | This compound | [2] |

| SMILES | CCC(CC)C(C)(CC)CC | [2] |

| InChIKey | ZFMWIWWLOKHXHC-UHFFFAOYSA-N | [2][3] |

Commercial Availability

Experimental Protocols

Given the limited commercial availability, a reliable synthetic route is crucial for obtaining this compound. The Corey-House synthesis is a powerful and versatile method for forming carbon-carbon bonds and is well-suited for the preparation of unsymmetrical alkanes.[4][5] The following protocol is a proposed adaptation of the Corey-House synthesis for this compound, based on established procedures for similar molecules.[6]

Proposed Synthesis of this compound via Corey-House Reaction

This synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[4][5]

Step 1: Preparation of the Gilman Reagent (Lithium diethylcuprate)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (Argon or Nitrogen), add lithium metal (2.0 equivalents) to anhydrous diethyl ether.

-

Slowly add a solution of ethyl bromide (2.0 equivalents) in anhydrous diethyl ether to the lithium suspension. The reaction is exothermic and will result in the formation of ethyllithium (B1215237).

-

In a separate flame-dried flask under an inert atmosphere, prepare a slurry of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the CuI slurry to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared ethyllithium solution (2.0 equivalents) to the cooled CuI slurry with vigorous stirring. This will form a Gilman reagent, lithium diethylcuprate ((CH₃CH₂)₂CuLi).

Step 2: Coupling Reaction

-

To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-bromo-3-methylhexane (1.0 equivalent) in anhydrous diethyl ether.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

Note: All glassware must be rigorously dried, and the reaction must be carried out under a dry, inert atmosphere due to the moisture and air sensitivity of the organolithium and Gilman reagents.[6]

Safety Information

-

Flammability: Alkanes are highly flammable. Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use explosion-proof equipment.[9]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[7][8]

-

Drowsiness or Dizziness: May cause drowsiness or dizziness.[7][8]

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[7][8]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Workflow for Sourcing and Synthesis

The following diagram illustrates a logical workflow for a researcher requiring this compound.

Caption: Logical workflow for obtaining this compound.

References

- 1. Buy this compound | 61868-70-0 [smolecule.com]

- 2. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. cpachem.com [cpachem.com]

- 9. airgas.com [airgas.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3,4-Diethyl-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Diethyl-3-methylhexane (CAS No. 61868-70-0) is readily available in public databases. The following safety and handling guidelines are extrapolated from data on structurally similar branched-chain alkanes, such as 3-Ethyl-4-methylhexane and 3-Methylhexane. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory setting.

Executive Summary

This technical guide provides a comprehensive overview of the presumed safety, handling, and disposal protocols for this compound, a branched-chain alkane.[1] In the absence of specific toxicological and safety data, a precautionary approach is warranted. This document synthesizes available information on similar chemical compounds to provide researchers, scientists, and drug development professionals with a framework for safe laboratory practices. The key areas covered include hazard identification, personal protective equipment, storage and handling procedures, spill management, and waste disposal.

Physicochemical and Hazard Profile

This compound is a branched-chain alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol .[1] While specific experimental data for this compound is scarce, its structural analogues suggest it is a flammable liquid with potential health hazards.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H24 | PubChem[2] |

| Molecular Weight | 156.31 g/mol | Smolecule[1] |

| CAS Number | 61868-70-0 | PubChem[2] |

| Boiling Point | ~190 °C | Smolecule[1] |

| Appearance | Not specified, likely a colorless liquid | Inferred |

| LogP | 4.24890 | Chemsrc[3] |

Table 2: Inferred GHS Hazard Classification

The following classifications are based on data for similar branched alkanes and should be considered provisional for this compound.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[4] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[4][5][6][7] |

| Skin Irritation | 2 | H315: Causes skin irritation[4][5][6][7] |

| Specific target organ toxicity - single exposure | 3 | H336: May cause drowsiness or dizziness[4][5][6][7] |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[4] |

Signal Word: Danger[4]

Experimental Protocols: Safe Handling and Use

Given the flammable nature and potential health risks, all work with this compound must be conducted in a controlled environment by trained personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for signs of degradation before each use.[4]

-

Skin and Body Protection: A flame-retardant lab coat is essential. Additional protective clothing may be necessary for larger quantities.[4]

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Engineering Controls

-

Ventilation: Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use spark-proof tools and explosion-proof equipment.[4]

-

Static Discharge: Ground and bond containers when transferring the liquid to prevent static discharge.[4]

Storage and Segregation

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4] A designated flammable liquid storage cabinet is recommended.[4]

-

Container Integrity: Keep containers tightly closed when not in use.[4]

-

Incompatible Materials: Segregate from incompatible materials such as oxidizing agents.[4]

Emergency Procedures

Spill Response

-

Minor Spills (in a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4]

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

-

Clean the spill area with a suitable solvent, followed by soap and water.[4]

-

Ventilate the area thoroughly.[4]

-

-

Major Spills (or spills outside a fume hood):

-

Evacuate the laboratory immediately.

-

If it is safe to do so, turn off all ignition sources.

-

Close the laboratory doors to contain vapors.

-

Contact the institution's emergency response team.[4]

-

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste in a dedicated, properly labeled hazardous waste container.

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

-

Do not dispose of this chemical down the drain or with general waste.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: General laboratory workflow for handling this compound.

Caption: Decision workflow for spill response procedures.

References

- 1. Buy this compound | 61868-70-0 [smolecule.com]

- 2. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:61868-70-0 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cpachem.com [cpachem.com]

- 8. benchchem.com [benchchem.com]

isomers of C11H24 alkanes

An In-depth Technical Guide to the Isomers of Undecane (B72203) (C₁₁H₂₄)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (C₁₁H₂₄) is an acyclic alkane that possesses 159 structural isomers.[1][2][3][4][5] As nonpolar hydrocarbons, the isomers of undecane display a wide range of physicochemical properties, which are largely determined by the degree and nature of their branching.[1] While generally characterized by low biological reactivity, their properties as solvents and as components within complex hydrocarbon mixtures are of considerable interest in numerous industrial and research settings.[1] In the context of drug development, their relevance is primarily as excipients, solvents, or parts of delivery systems, where their physicochemical characteristics are important.[1] This guide offers a detailed overview of the known properties of selected undecane isomers, comprehensive experimental protocols for their characterization, and a logical workflow for these procedures.

Physicochemical Properties of Undecane Isomers

The structural differences among the isomers of undecane result in notable variations in their physical properties. In general, increased branching disrupts intermolecular van der Waals forces, leading to lower boiling points compared to the linear n-undecane.[1][6] Conversely, more symmetrical isomers often have higher melting points.[1]

Data Presentation: Properties of Selected Undecane Isomers

The following table summarizes available quantitative data for n-undecane and several of its branched isomers. The availability of experimental data for all 159 isomers is limited.[1]

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196[1][2][5] | -26[1][2][5] | 0.740[1][5] |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| 4,4-Dimethylnonane | 17302-18-0 | 186 | - | - |

| Note: Some data points are estimated and should be treated with caution. Data compiled from multiple sources.[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the physicochemical properties of undecane isomers.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure is equal to the surrounding atmospheric pressure.[1]

Methodology (Capillary Method):

-

Sample Preparation: A small quantity of the liquid undecane isomer is placed into a test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated gently in a heating bath. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Heating is stopped when a steady stream of bubbles emerges from the capillary tube. The liquid will begin to enter the capillary tube as it cools.

-

Measurement: The boiling point is the temperature at which the liquid level inside the capillary tube is the same as the level outside.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline substances, this transition occurs over a very narrow range.[1]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a viewing mechanism.[1]

-

Heating: The sample is heated at a controlled rate.[1]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Gas Chromatography (GC) for Isomer Separation and Purity Assessment

Principle: Gas chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly effective for separating the isomers of hydrocarbons.[7] Undecane itself can be used as an internal standard in GC for comparison with other hydrocarbons.[2][3]

Methodology (GC-FID):

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the isomer sample into a 10 mL volumetric flask.[8]

-

Dissolve the sample in a suitable solvent, such as hexane (B92381) or dichloromethane, and dilute to the mark.[8]

-

If necessary, perform serial dilutions to achieve a final concentration appropriate for GC analysis (typically 10-100 µg/mL).[8]

-

-

GC System Configuration and Method Setup:

-

Column: Install a 5% phenyl polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar to mid-polar column.[8] Liquid crystalline stationary phases can offer high isomeric selectivity.[7]

-

Carrier Gas: Use helium or hydrogen as the carrier gas with a constant flow rate of 1.5 mL/min.[8]

-

Inlet: Set the injector temperature to 280°C. Use a split injection with a split ratio of 50:1.[8]

-

Oven Temperature Program:

-

Initial Temperature: 60°C (hold for 2 minutes).

-

Ramp: Increase temperature at a rate of 5°C/min to 280°C.

-

Final Hold: Hold at 280°C for 10 minutes.

-

-

Detector: Use a Flame Ionization Detector (FID) set at 300°C.

-

-

Injection and Analysis:

-

Inject 1 µL of the prepared sample into the gas chromatograph.[8]

-

Record the chromatogram. The retention time and peak area for each separated isomer are used for identification and quantification.

-

Visualizations

As simple alkanes, undecane and its isomers are not known to participate in specific biological signaling pathways.[1] The following diagrams illustrate the experimental workflow for isomer characterization and the logical relationship between molecular structure and physical properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Undecane - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]

- 4. Illustrated Glossary of Organic Chemistry - Undecane [chem.ucla.edu]

- 5. webqc.org [webqc.org]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. vurup.sk [vurup.sk]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Diethyl-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the branched alkane, 3,4-diethyl-3-methylhexane. While direct synthesis protocols for this specific molecule are not widely published, this guide outlines robust and well-established methodologies for the synthesis of structurally similar unsymmetrical branched alkanes. The primary methods discussed are the Grignard reagent-based synthesis and the Corey-House synthesis, with a comparative analysis to aid in methodological selection. These protocols are intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] As a branched-chain alkane, it serves as a valuable reference compound in analytical chemistry, particularly in gas chromatography for the analysis of petroleum fractions and other complex hydrocarbon mixtures.[3][4] Its synthesis requires the formation of a sterically hindered C-C bond, which can be achieved through several established organometallic coupling reactions. This document details the theoretical basis and practical execution of suitable synthetic strategies.

Comparative Analysis of Synthetic Routes

The synthesis of unsymmetrical alkanes like this compound can be challenging due to the potential for side reactions, such as homocoupling, that can reduce the yield of the desired product.[5] The selection of an appropriate synthetic route is therefore critical. Below is a comparison of viable methods.

| Synthetic Method | Starting Materials | Advantages | Disadvantages |

| Grignard Reagent Coupling | Alkyl halides, Magnesium | Readily available starting materials. | Can result in a mixture of products with unsymmetrical alkanes, potential for side reactions.[5][6] |

| Wurtz Coupling | Alkyl halides, Sodium | Simple procedure. | Generally low yield for unsymmetrical alkanes, risk of side reactions.[3][5][7] |

| Corey-House Synthesis | Alkyl halides, Lithium, Copper(I) iodide | High yield for unsymmetrical alkanes, greater selectivity.[5][8] | Requires the use of pyrophoric and moisture-sensitive reagents.[8] |

| Reduction of a Ketone | Ketone precursor, Reducing agent | Can provide a clean product if the ketone is readily available. | Requires a multi-step synthesis to first prepare the ketone precursor.[5] |

Given its superior selectivity and yield for unsymmetrical alkanes, the Corey-House synthesis is the recommended method for preparing this compound.

Experimental Protocols

Recommended Method: Corey-House Synthesis

This protocol describes the synthesis of this compound via the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane (B47287).

Reaction Scheme:

-

2 CH₃CH₂CH(Cl)CH₃ + 2 Li → 2 CH₃CH₂CH(Li)CH₃ + LiCl (Formation of sec-butyllithium)

-

2 CH₃CH₂CH(Li)CH₃ + CuI → [CH₃CH₂CH(CH₃)]₂CuLi + LiI (Formation of Gilman reagent)

-

[CH₃CH₂CH(CH₃)]₂CuLi + CH₃CH₂CH(Br)CH₂CH₃ → CH₃CH₂CH(CH(CH₃)CH₂CH₃)C(CH₃)(CH₂CH₃)₂ + ... (Coupling reaction - This is a representation of the desired product formation, though the starting materials in the example lead to a different product. The correct precursors for this compound would be lithium di(sec-butyl)cuprate and 3-bromopentane)

Materials:

-

Lithium metal

-

Anhydrous diethyl ether

-

Copper(I) iodide

-

3-Bromopentane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

Procedure:

Part A: Preparation of sec-Butyllithium (B1581126) [8]

-

All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under an inert atmosphere (e.g., argon or nitrogen).[6][8]

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place lithium metal (2.0 equivalents).

-

Add anhydrous diethyl ether to the flask.

-

Slowly add a solution of 2-chlorobutane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction should initiate and gently reflux.

-

After the addition is complete, maintain the reflux for 1 hour.

-

Allow the reaction to cool to room temperature. The concentration of the resulting sec-butyllithium solution should be determined by titration.

Part B: Formation of the Gilman Reagent (Lithium di(sec-butyl)cuprate) [8]

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a slurry of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

-

Cool the slurry to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared sec-butyllithium solution (1.0 equivalent) to the copper(I) iodide slurry with vigorous stirring.

Part C: Coupling Reaction to form this compound [8]

-

To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

-

Allow the reaction to warm slowly to room temperature and stir for 2 hours.

Part D: Workup and Purification [8]

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

Alternative Method: Grignard Reagent Synthesis

This method involves the preparation of a Grignard reagent from a secondary alkyl halide and its subsequent reaction with another secondary alkyl halide. Note that this method may produce a mixture of products.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal

-

sec-Butyl bromide

-

3-Bromopentane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

Part A: Grignard Reagent Formation [5][6][9]

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous diethyl ether and a single crystal of iodine to activate the magnesium.[6][9]

-

Prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[6][9]

-

Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, reflux the mixture for an additional 30 minutes.[9]

Part B: Coupling Reaction [5]

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cooled Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

Part C: Workup and Purification [5]

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation.

Visualized Experimental Workflow (Corey-House Synthesis)

Caption: Workflow for the Corey-House synthesis of this compound.

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Failure to initiate Grignard or organolithium formation | Moisture in glassware or solvent; inactive metal surface.[6][8] | Rigorously dry all glassware and use anhydrous solvents.[6][8] Activate magnesium with iodine or use fresh, clean lithium.[6][8] |

| Low yield of desired product | Side reactions such as homocoupling or elimination.[6][8] | Maintain low reaction temperatures, especially during the coupling step.[8] Ensure slow, controlled addition of reagents.[6] |

| Impure final product | Incomplete reaction or inefficient purification. | Monitor reaction completion by TLC or GC. Employ fractional distillation for purification.[5] |

Conclusion

The synthesis of this compound can be effectively achieved through established organometallic coupling reactions. While several methods exist, the Corey-House synthesis is recommended for its high yield and selectivity in forming unsymmetrical alkanes. Careful attention to anhydrous reaction conditions and purification techniques is essential for obtaining the desired product in high purity. These protocols provide a comprehensive guide for researchers to successfully synthesize this and other structurally related branched alkanes.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 61868-70-0 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for 3,4-Diethyl-3-methylhexane as a Gas Chromatography Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4-diethyl-3-methylhexane as an internal standard in gas chromatography (GC) for the quantitative analysis of volatile and semi-volatile organic compounds. This document includes detailed protocols, system suitability parameters, and illustrative data to guide researchers in developing and validating robust analytical methods.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. Its chemical inertness, volatility, and structural similarity to many analytes of interest make it a suitable candidate for use as an internal standard (IS) in gas chromatography.[1] An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other components.[1] The use of an IS can significantly improve the precision and accuracy of GC analysis by correcting for variations in injection volume, detector response, and sample preparation.[2][3]

Key Attributes of this compound as a GC Standard:

-

Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or the sample matrix.

-

Good Volatility: Suitable for a wide range of GC applications.

-

Structural Similarity: Can be chosen to match the physicochemical properties of target analytes, ensuring similar behavior during analysis.[2]

-

Chromatographic Behavior: Typically exhibits good peak shape and resolution on common non-polar and mid-polar capillary columns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development, including the selection of appropriate GC conditions.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [4] |